1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone
Overview
Description
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzofuran ring substituted with a bromoethanone group, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(1-benzofuran-5-yl)-ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous or acidic medium under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of 1-(1-benzofuran-5-yl)-2-hydroxyethanone.
Oxidation: Formation of 1-(1-benzofuran-5-yl)-2-carboxyethanone.
Scientific Research Applications
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression or bind to receptors to elicit a therapeutic response.
Comparison with Similar Compounds
1-(1-Benzofuran-5-yl)-2-chloro-1-ethanone: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological activities.
1-(1-Benzofuran-5-yl)-2-fluoro-1-ethanone:
1-(1-Benzofuran-5-yl)-2-iodo-1-ethanone:
Uniqueness: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom influences its reactivity in nucleophilic substitution reactions and its potential interactions with biological targets.
Properties
IUPAC Name |
1-(1-benzofuran-5-yl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXJQVYCIGDILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383567 | |
Record name | 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-02-7 | |
Record name | 1-(5-Benzofuranyl)-2-bromoethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844891-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromoacetyl)benzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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